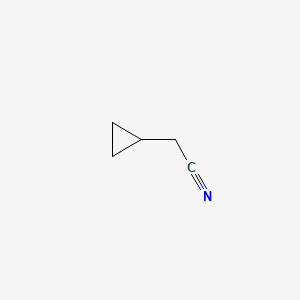
环丙基乙腈
描述
Cyclopropylacetonitrile (CPAN) is an organonitrogen compound that has been widely used in scientific research due to its unique properties. It is a colorless liquid with a boiling point of 56.2 °C, and is soluble in most organic solvents. CPAN has a wide range of applications in organic synthesis, as a reagent for the synthesis of other compounds, and as a starting material for the production of other compounds. CPAN is also used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
科学研究应用
生物活性和酶抑制
环丙基乙腈作为环丙基的一部分,在生物活性领域显示出显著的潜力。环丙基衍生物以其广泛的生物性质而闻名,包括酶抑制、抗真菌、除草剂、抗微生物和抗肿瘤活性。例如,与环丙基乙腈密切相关的环丙基胺已被用作对喹蛋白甲基胺脱氢酶的抑制剂,展示了一种基于机制的抑制作用,并导致蛋白亚单位的共价交联(Denton, Cheng, & Davies, 2008),(Davidson & Jones, 1991)。
对药物功效和稳定性的影响
环丙基乙腈的结构属性对药物化合物的功效和稳定性有重要贡献。将环丙基引入药物分子中已被广泛用于提高药效并减少非靶效应。这是由于其独特特性,如碳原子的共面性和C-C键的增强π-特性,可以解决药物发现中的多个挑战(Talele, 2016)。
在药物化学中杂环合成
环丙基乙腈在杂环合成中发挥着关键作用,这对药物化学至关重要。芳基乙腈,包括环丙基乙腈,被用作构建多样化生物活性结构的多功能构建块。这些中间体参与合成转化,导致各种具有治疗意义的化合物(Lindsay-Scott & Gallagher, 2017)。
手性环丙烷单元的发展
手性环丙烷单元的发展,包括环丙基乙腈衍生物,是一个重要的研究领域。这些手性单元用于合成具有不对称环丙烷结构的各种化合物。这种合成对于探索生物活性构象和增强生物活性化合物的活性至关重要(Kazuta, Matsuda, & Shuto, 2002)。
在化学反应中的应用
环丙基乙腈还用于各种化学反应中。例如,它在通过Michael引发的环闭合合成腈基取代的环丙烷中发挥作用。这种方法展示了环丙基乙腈在创造结构复杂且功能多样的分子中的实用性(Ye et al., 2022)。
安全和危害
属性
IUPAC Name |
2-cyclopropylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c6-4-3-5-1-2-5/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUQRRGKJKMEIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349180 | |
| Record name | cyclopropylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6542-60-5 | |
| Record name | cyclopropylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclopropylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key reaction involving cyclopropylacetonitrile as a starting material in medicinal chemistry?
A1: Cyclopropylacetonitrile acts as a crucial building block in synthesizing complex heterocyclic compounds with potential pharmaceutical applications []. Specifically, it reacts with 4-chloro-2,5-difluoro-3-methylpyridine under strong base conditions to yield 2-(4-chloro-5-fluoro-3-methylpyridine-2-yl)-2-cyclopropylacetonitrile. This intermediate subsequently undergoes a series of transformations to ultimately form 8-chloro-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylic acid ethyl ester []. This highlights the use of cyclopropylacetonitrile in building complex structures found in medicinal chemistry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














